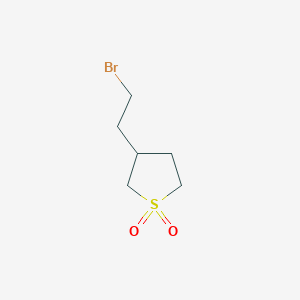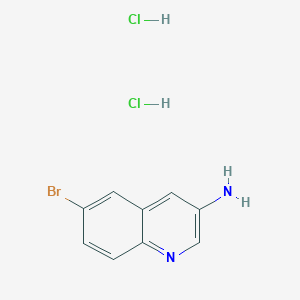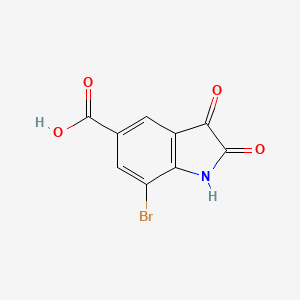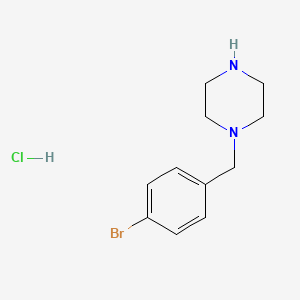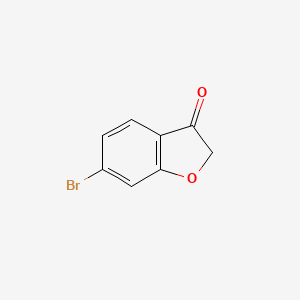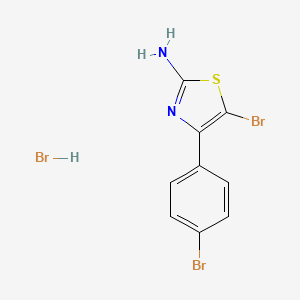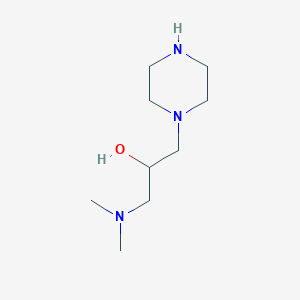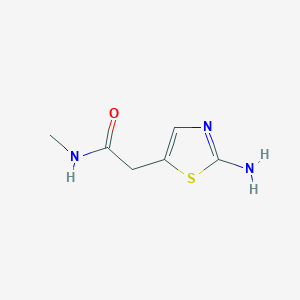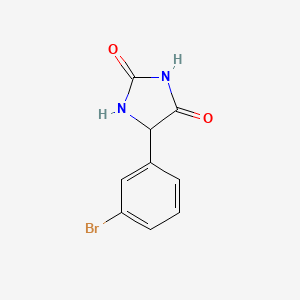
5-(3-Bromophenyl)imidazolidine-2,4-dione
Overview
Description
5-(3-Bromophenyl)imidazolidine-2,4-dione is a heterocyclic compound with a molecular weight of 255.07 . The IUPAC name for this compound is 5-(3-bromophenyl)-2,4-imidazolidinedione .
Molecular Structure Analysis
The molecular structure of 5-(3-Bromophenyl)imidazolidine-2,4-dione is represented by the InChI code1S/C9H7BrN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,13H,(H2,11,12,14) . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
5-(3-Bromophenyl)imidazolidine-2,4-dione is a solid substance . It has a molecular weight of 255.07 .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Structural Characterization: 5-(3-Bromophenyl)imidazolidine-2,4-dione has been a subject of research in the synthesis and structural analysis of various imidazolidine derivatives. Studies have focused on synthesizing and characterizing substituted thiazolidinediones and thio-imidazolidinones, including the structural analysis of these compounds through techniques like X-ray crystallography (Aydin et al., 2013).
Pharmacological Activity
- Antinociceptive Effects: Research has explored the antinociceptive effects of hydantoin and imidazolidine derivatives. For instance, the compound 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, which shares structural similarity with 5-(3-Bromophenyl)imidazolidine-2,4-dione, showed significant antinociceptive properties in mice, suggesting potential applications in pain management (Queiroz et al., 2015).
Antidepressant and Anxiolytic Activity
- Potential in Psychopharmacology: Imidazolidine-2,4-dione derivatives have been investigated for their potential antidepressant and anxiolytic activities. Studies demonstrate that certain compounds, such as 5-arylimidazolidine-2,4-dione derivatives, exhibit promising profiles in tests like the forced swim test in mice, indicating potential applications in treating depression and anxiety disorders (Czopek et al., 2013).
DNA Binding and Anticancer Properties
- DNA Binding and Antitumor Effects: Some imidazolidine derivatives have been studied for their DNA binding properties, which are essential for developing anticancer drugs. These studies highlight the potential of imidazolidine derivatives as effective anticancer agents due to their strong DNA binding affinity, comparable to clinically used anticancer drugs (Shah et al., 2013).
Other Applications
- Other Therapeutic Applications: Imidazolidine-2,4-dione derivatives have been explored for various therapeutic applications beyond antinociceptive and antidepressant effects. These include potential use as antiarrhythmic agents and in the treatment of metabolic syndrome and drug dependence, demonstrating the broad pharmacological scope of these compounds (Muccioli et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-(3-bromophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHQCQUIFVSVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)imidazolidine-2,4-dione | |
CAS RN |
79422-72-3 | |
| Record name | 5-(3-bromophenyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)


![7-Bromo-2-chloromethylimidazo[1,2-a]pyridine](/img/structure/B1519690.png)
